molecular formula C14H22O B15189933 1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one CAS No. 38758-04-2

1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one

Cat. No.: B15189933
CAS No.: 38758-04-2
M. Wt: 206.32 g/mol
InChI Key: OPMMVURHZYBANA-UHFFFAOYSA-N
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Description

1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one is an organic compound with the molecular formula C14H22O and a molecular weight of 206.324 g/mol It is characterized by a cyclohexene ring substituted with a methyl-pentenyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one typically involves the reaction of cyclohexene derivatives with appropriate alkylating agents under controlled conditions. One common method includes the alkylation of 4-methyl-3-pentenyl cyclohexene with ethanone derivatives in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

38758-04-2

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-[4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone

InChI

InChI=1S/C14H22O/c1-11(2)5-4-6-13-7-9-14(10-8-13)12(3)15/h5,7,14H,4,6,8-10H2,1-3H3

InChI Key

OPMMVURHZYBANA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1=CCC(CC1)C(=O)C)C

Origin of Product

United States

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